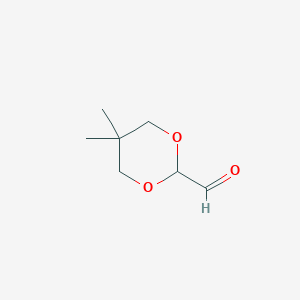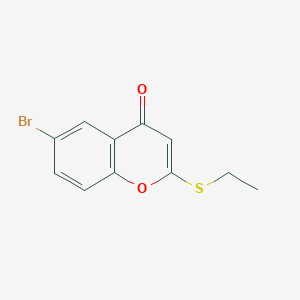
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol
Übersicht
Beschreibung
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol typically involves multiple steps. One common method starts with the bromination and chlorination of phenylpyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the selective introduction of bromine and chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanone
- 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethane
- (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol derivatives
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H12BrClN2O |
|---|---|
Molekulargewicht |
363.63 g/mol |
IUPAC-Name |
(5-bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-12-6-7-15(18)14(8-12)16(21)11-9-19-20(10-11)13-4-2-1-3-5-13/h1-10,16,21H |
InChI-Schlüssel |
FLVFULXNVKUUPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C3=C(C=CC(=C3)Br)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)

![[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-](/img/structure/B8677451.png)





![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)


![ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate](/img/structure/B8677527.png)
